cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate
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Overview
Description
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is a synthetic organic compound It is characterized by its complex structure, which includes a cyanomethyl group, a tert-butoxycarbonyl-protected amino group, and a phenyl ring substituted with a chloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Cyanomethyl Group:
Attachment of the Chloroacetamido Group: The chloroacetamido group is introduced via an acylation reaction, where chloroacetyl chloride reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyanomethyl group.
Reduction: Reduction reactions could target the chloroacetamido group, potentially converting it to an amine.
Substitution: The phenyl ring and the cyanomethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar structure but lacks the cyanomethyl and chloroacetamido groups.
N-(tert-Butoxycarbonyl)-L-tyrosine: Contains a phenolic hydroxyl group instead of the chloroacetamido group.
N-(tert-Butoxycarbonyl)-L-tryptophan: Features an indole ring instead of the phenyl ring.
Uniqueness
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is unique due to the presence of both the cyanomethyl and chloroacetamido groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H22ClN3O5 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
cyanomethyl (2S)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H22ClN3O5/c1-18(2,3)27-17(25)22-14(16(24)26-9-8-20)10-12-4-6-13(7-5-12)21-15(23)11-19/h4-7,14H,9-11H2,1-3H3,(H,21,23)(H,22,25)/t14-/m0/s1 |
InChI Key |
MXVUYPMSQQDLFZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
Origin of Product |
United States |
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